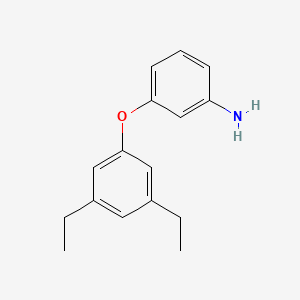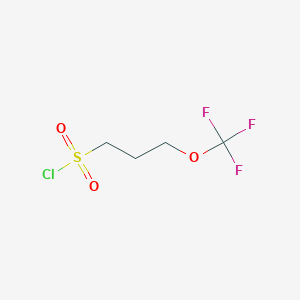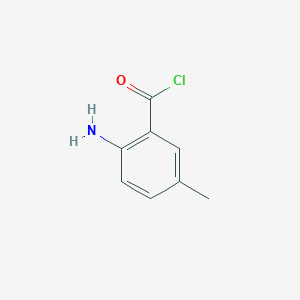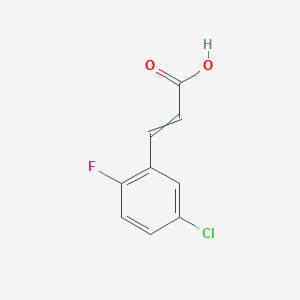![molecular formula C18H28N2O3 B12443638 N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups, a furan ring with a methyl group, and a butanediamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a series of reactions, including oxidation and reduction, to form the desired cyclohexyl intermediate.
Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, where 5-methylfuran is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Amide Bond Formation: The final step involves the formation of the butanediamide linkage. This is achieved by reacting the cyclohexyl intermediate with the furan intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]ethanediamide: Similar structure but with an ethanediamide linkage instead of butanediamide.
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]propanediamide: Similar structure but with a propanediamide linkage.
Uniqueness
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is unique due to its specific combination of cyclohexyl and furan rings with a butanediamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N'-(2,3-dimethylcyclohexyl)-N-[(5-methylfuran-2-yl)methyl]butanediamide |
InChI |
InChI=1S/C18H28N2O3/c1-12-5-4-6-16(14(12)3)20-18(22)10-9-17(21)19-11-15-8-7-13(2)23-15/h7-8,12,14,16H,4-6,9-11H2,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
SHYXZAAHNMBRCD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)NC(=O)CCC(=O)NCC2=CC=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


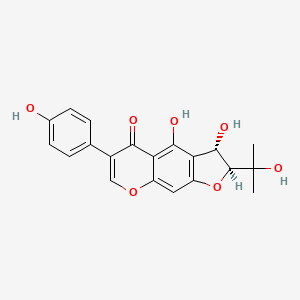
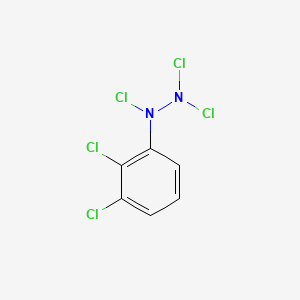
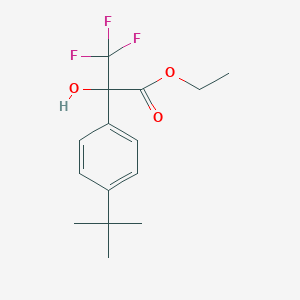
![(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid](/img/structure/B12443573.png)
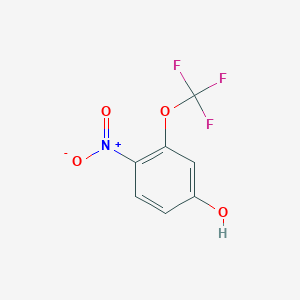
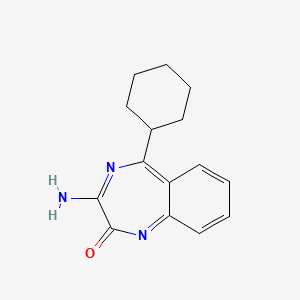
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)
![trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12443593.png)
![2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
